molecular formula C53H84NO14P B1684004 Ridaforolimus CAS No. 572924-54-0

Ridaforolimus

Cat. No.: B1684004
CAS No.: 572924-54-0
M. Wt: 990.2 g/mol
InChI Key: BUROJSBIWGDYCN-VUDSBINYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Ridaforolimus is a novel non-prodrug analogue of rapamycin. The synthetic route typically involves the use of computer-aided drug design (CADD) to identify the ideal location for chemical modification, strategically distant from the binding sites of FKBP12 and mTOR . Industrial production methods for this compound are not extensively detailed in public literature, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Ridaforolimus undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of this compound with modified functional groups.

Scientific Research Applications

Ridaforolimus has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

Deforolimus inhibits the mammalian target of rapamycin (mTOR), a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation. mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways which cancer cells need to proliferate.

CAS No.

572924-54-0

Molecular Formula

C53H84NO14P

Molecular Weight

990.2 g/mol

IUPAC Name

(1R)-12-[1-(4-dimethylphosphoryloxy-3-methoxycyclohexyl)propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1

InChI Key

BUROJSBIWGDYCN-VUDSBINYSA-N

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Appearance

Solid powder

572924-54-0

Pictograms

Health Hazard; Environmental Hazard

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP23573;  AP 23573;  AP-23573;  MK8669;  MK 8669;  MK-8669;  Deforolimus, Ridaforolimus

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ridaforolimus
Reactant of Route 2
Ridaforolimus
Reactant of Route 3
Ridaforolimus
Reactant of Route 4
Ridaforolimus
Reactant of Route 5
Ridaforolimus
Reactant of Route 6
Ridaforolimus
Customer
Q & A

A: Ridaforolimus (Deforolimus), a non-prodrug rapamycin analog, selectively inhibits the mammalian target of rapamycin (mTOR). [, , , ]

A: this compound (Deforolimus) binds to the FKBP12 protein, forming a complex that interacts with and inhibits the kinase activity of mTOR complex 1 (mTORC1). [, ]

A: Inhibiting mTORC1 leads to a decrease in the phosphorylation of downstream targets, including 4E-BP1 and S6K1, ultimately impacting cell growth, proliferation, angiogenesis, and metabolism. [, , , ]

ANone: The molecular formula of this compound (Deforolimus) is C₅₁H₈₁NO₁₄, and its molecular weight is 932.17 g/mol.

A: this compound (Deforolimus) exhibits improved stability compared to rapamycin, but specific data on its stability under various conditions would require further investigation and consultation of drug product information. []

ANone: this compound (Deforolimus) is a kinase inhibitor and does not exhibit catalytic properties itself. It acts by binding to mTOR and blocking its kinase activity.

A: Research highlights the development of a DSPE-PEG2000 micellar formulation of this compound (Deforolimus) that significantly enhances its solubility and half-life in rats, suggesting improved bioavailability. []

ANone: The provided research focuses primarily on the clinical aspects of this compound (Deforolimus). Information regarding SHE regulations would need to be obtained from relevant regulatory agencies and drug safety data sheets.

A: this compound (Deforolimus) exhibits non-linear pharmacokinetics. Oral bioavailability data is available, but specific details on absorption would require further investigation. []

ANone: Specific details on the distribution of this compound (Deforolimus) are not provided in the research.

A: Similar to sirolimus, this compound (Deforolimus) is primarily metabolized by the CYP3A4 enzyme. []

ANone: Specific details on the elimination pathways of this compound (Deforolimus) are not outlined in the provided research.

A: The half-life of this compound (Deforolimus) is prolonged, ranging from 30 to 60 hours depending on the dosage and formulation. [, ]

A: Decreased phosphorylation of 4E-BP1 in peripheral blood mononuclear cells (PBMCs) and skin biopsies serves as a pharmacodynamic marker of mTOR inhibition. [, , , ]

A: this compound (Deforolimus) demonstrated potent antiproliferative effects in various cancer cell lines, including sarcoma, endometrial, breast, and prostate cancer cells. [, , , , , , ]

A: this compound (Deforolimus) demonstrated significant antitumor activity in xenograft models of sarcoma, endometrial, and prostate cancers. [, , , ]

A: Numerous clinical trials, including Phase I, II, and III studies, have investigated this compound (Deforolimus) in patients with various cancers, notably sarcomas, endometrial cancer, and breast cancer. [, , , , , , , , , , , , ]

A: Resistance mechanisms to this compound (Deforolimus) are not fully elucidated, but research suggests that activation of the Akt pathway, potentially through feedback loops, may contribute to resistance. [, ]

A: While specific cross-resistance patterns are not discussed, research indicates that combining this compound (Deforolimus) with other targeted therapies, such as Akt inhibitors or anti-IGF1R antibodies, might overcome resistance mechanisms. [, , ]

A: The development of the DSPE-PEG2000 micellar formulation aims to improve drug delivery and bioavailability of this compound (Deforolimus). []

A: Research suggests that patients with PTEN-deficient tumors or those exhibiting high Ki67 index and low RAS gene signature might be more sensitive to this compound (Deforolimus) treatment. [, , ]

A: Decreased phosphorylation of 4E-BP1 in PBMCs and tumor tissue can be used to monitor mTOR inhibition and treatment response. [, , , ]

ANone: Specific details regarding the analytical methods used to quantify this compound (Deforolimus) are not provided in the research.

ANone: The provided research focuses primarily on the pharmacological and clinical aspects of this compound (Deforolimus). Information regarding environmental impact, dissolution properties, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications would require further investigation and consultation of specialized resources.

A: Research on this compound (Deforolimus) has advanced the understanding of mTOR signaling in cancer and contributed to the development of novel therapeutic strategies for sarcomas, endometrial cancer, and other malignancies. [, , , ]

A: Beyond oncology, research on this compound (Deforolimus) and its interactions with the mTOR pathway may have implications for other areas like immunology, metabolism, and aging. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.